molecular formula C8H4N4O B11790132 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile

2-(Oxazol-5-YL)pyrimidine-5-carbonitrile

Cat. No.: B11790132
M. Wt: 172.14 g/mol
InChI Key: UKTSAWCLZLGVLK-UHFFFAOYSA-N
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Description

2-(Oxazol-5-YL)pyrimidine-5-carbonitrile is a chemical compound of high interest in medicinal chemistry and oncology research. It is offered strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications. The molecular scaffold of pyrimidine-5-carbonitrile is a privileged structure in drug discovery, particularly in the development of potential anticancer agents . Recent scientific studies highlight that novel pyrimidine-5-carbonitrile derivatives are designed as potential apoptotic and antiproliferative agents . These compounds are investigated for their ability to achieve dual inhibition of key oncogenic targets, including mutant and wild-type EGFR (Epidermal Growth Factor Receptor) and the PI3K (Phosphoinositide 3-Kinase) enzyme . The inhibition of these parallel signaling pathways is a strategic approach to overcome drug resistance in complex and heterogeneous diseases like cancer . The oxazole heterocycle, as part of the structure, is a common feature in many pharmaceuticals and agrochemicals, often contributing to favorable physicochemical properties and binding interactions . Researchers can utilize this compound as a key building block or pharmaceutical intermediate for the synthesis of more complex molecules, or as a core structure for probing new biological mechanisms in a laboratory setting . Safety and Handling: This product is for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

2-(1,3-oxazol-5-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H4N4O/c9-1-6-2-11-8(12-3-6)7-4-10-5-13-7/h2-5H

InChI Key

UKTSAWCLZLGVLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CO2)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Oxazol 5 Yl Pyrimidine 5 Carbonitrile and Its Derivatives

Foundation of Pyrimidine-5-carbonitrile Synthesis

The pyrimidine (B1678525) core is a prevalent structural motif in a vast number of biologically active compounds. acs.org Consequently, numerous synthetic methods have been developed for its construction. These methods can be broadly categorized into cyclocondensation reactions and multicomponent reactions (MCRs).

The most traditional and widely utilized method for pyrimidine ring construction involves the cyclocondensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as urea, thiourea, guanidine, or amidines. bu.edu.egresearchgate.net This [3+3] cycloaddition approach is a cornerstone of pyrimidine synthesis. For pyrimidine-5-carbonitrile scaffolds, this typically involves the reaction of a β-dicarbonyl equivalent with an amidine.

A common strategy involves the condensation of enaminones or β-ketoenolethers with guanidines. acs.org For instance, α-cyano-β-enaminones can be cyclocondensed with guanidine to furnish 2-aminopyrimidine-5-carbonitriles. nih.gov The reaction proceeds through an initial Michael addition, followed by cyclodehydration and aromatization to yield the final pyrimidine product. nih.gov Ultrasound irradiation has been shown to be an effective energy source for promoting these cyclocondensation reactions, often leading to shorter reaction times and higher yields. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, enhancing atom economy and reducing waste. figshare.com The synthesis of pyrimidine-5-carbonitrile derivatives is particularly amenable to MCRs, often following a modified Biginelli reaction pathway.

A prevalent MCR approach involves the one-pot condensation of an aromatic aldehyde, malononitrile, and urea or thiourea. nih.govkthmcollege.ac.in This reaction is typically catalyzed by an acid or base and can be performed under conventional heating or solvent-free conditions. nih.govkthmcollege.ac.in The mechanism is proposed to begin with a Knoevenagel condensation between the aldehyde and malononitrile, forming an arylidene malononitrile intermediate. nih.gov This is followed by a Michael addition of urea/thiourea to the activated double bond, and the subsequent cyclization and aromatization yields the desired 2-amino- or 2-thioxo-pyrimidine-5-carbonitrile scaffold. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. nih.gov

Table 1: Examples of Multicomponent Synthesis of Pyrimidine-5-carbonitrile Derivatives
AldehydeN-C-N SourceCatalyst/ConditionsYield (%)Reference
4-ChlorobenzaldehydeUreabone char-nPrN-SO3H, 80 °C, solvent-free98 nih.gov
BenzaldehydeThioureaNH4Cl, 110 °C, solvent-free92 kthmcollege.ac.in
4-MethoxybenzaldehydeUreaNH4Cl, 110 °C, solvent-free85 kthmcollege.ac.in
4-NitrobenzaldehydeThioureabone char-nPrN-SO3H, 80 °C, solvent-free96 nih.gov

Synthesis of the 2-(Oxazol-5-YL)pyrimidine Core Structure

Once the pyrimidine ring is established, or concurrently with its formation, the oxazole (B20620) moiety must be introduced at the C2 position. This can be achieved through direct coupling methods or by constructing one ring from a functionalized precursor of the other.

Modern cross-coupling reactions provide a powerful tool for forging carbon-carbon bonds between heterocyclic rings. The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is a common method for this purpose. mdpi.com To synthesize the 2-(oxazol-5-yl)pyrimidine core, a 2-halopyrimidine (e.g., 2-chloropyrimidine-5-carbonitrile) can be coupled with an oxazole-5-boronic acid or its ester derivative. The pyrimidine ring is an electron-deficient system, making it highly reactive toward such cross-coupling reactions. mdpi.com The regioselectivity of these reactions is a key advantage, allowing for precise bond formation. mdpi.com

Alternatively, the pyrimidine ring can be constructed onto a pre-existing oxazole structure. For instance, a 5-aminooxazole derivative can undergo cyclization with a suitable three-carbon synthon to form the fused oxazolo[5,4-d]pyrimidine system, which can then be further modified. bu.edu.egnih.gov

An alternative to direct coupling is the construction of one heterocycle from a functional group attached to the other. A notable example is the van Leusen oxazole synthesis, which constructs a 5-substituted oxazole from an aldehyde and tosylmethylisocyanide (TosMIC). nih.gov In this context, a pyrimidine-2-carbaldehyde could serve as the starting material. The reaction with TosMIC under basic conditions would proceed through a [3+2] cycloaddition to form the oxazole ring directly at the C2 position of the pyrimidine, yielding the desired 2-(oxazol-5-yl)pyrimidine core. nih.gov This method is valued for its flexibility and applicability in constructing complex, multi-substituted molecules. nih.gov

Another strategy involves the conversion of the oxazole ring itself. Under certain conditions, oxazoles can undergo ring-opening and recyclization reactions with nucleophiles like ammonia to form other heterocycles, such as imidazoles or pyrimidines. tandfonline.com

Derivatization and Analogue Synthesis

Following the successful synthesis of the core 2-(oxazol-5-yl)pyrimidine-5-carbonitrile structure, further modifications can be made to generate a diverse range of analogues. A common starting point for such derivatization is a halogenated pyrimidine. For example, 4,6-dichloropyrimidine-5-carbonitrile can serve as a versatile precursor. nih.gov The chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

In a representative synthesis, 4,6-dichloropyrimidine-5-carbonitrile can be reacted with nucleophiles such as carbazole derivatives in the presence of a base like potassium hydroxide. nih.govsemanticscholar.org This one-step nucleophilic substitution allows for the creation of C-N bonds at the C4 and C6 positions of the pyrimidine ring. By varying the nucleophile, a wide array of analogues can be synthesized. This approach has been used to attach carbazole, 3,6-di-tert-butyl-9H-carbazole, and 3,6-dimethoxy-9H-carbazole moieties to the pyrimidine-5-carbonitrile core. nih.gov

Table 2: Derivatization of Pyrimidine-5-carbonitrile via Nucleophilic Substitution
Starting MaterialNucleophileResulting Substituent(s) at C4/C6Reference
4,6-Dichloropyrimidine-5-carbonitrile9H-Carbazole9H-carbazol-9-yl nih.gov
4,6-Dichloropyrimidine-5-carbonitrile3,6-di-tert-butyl-9H-carbazole3,6-di-tert-butyl-9H-carbazol-9-yl nih.gov
4,6-Dichloropyrimidine-5-carbonitrile3,6-dimethoxy-9H-carbazole3,6-dimethoxy-9H-carbazol-9-yl nih.gov

Introduction of Substituents at Pyrimidine Ring Positions (C-2, C-4, C-6)

The functionalization of the pyrimidine ring at the C-2, C-4, and C-6 positions is crucial for modulating the biological activity of this compound derivatives.

Substituents at the C-2 position are often introduced early in the synthetic sequence, prior to the formation of the pyrimidine ring. For instance, various sulfonyl chlorides can be reacted with a suitable precursor to introduce different sulfonamide phenyl moieties at the C-2 position pharmaguideline.com.

The introduction of substituents at the C-4 and C-6 positions can be more challenging and may require the use of specific strategies. One approach involves the C-nucleophilic substitution of a suitable leaving group at these positions. For example, C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides have been shown to react with various nucleophiles, such as nitroalkanes and malononitrile, to introduce new substituents at the C-4 position nih.gov. While this method has been demonstrated on nucleosides, it suggests a potential pathway for the functionalization of the this compound scaffold. Another strategy could involve the use of dihydropyrimidine precursors which, after modification, can be oxidized to the corresponding aromatic pyrimidine researchgate.netsemanticscholar.org.

Table 1: Methodologies for Substitution at Pyrimidine Ring Positions
PositionMethodologyReagents/ConditionsReference
C-2Reaction with sulfonyl chloridesBenzenesulfonyl chloride, 200 °C pharmaguideline.com
C-4/C-6C-nucleophilic substitution of a triazole leaving groupNitroalkanes, malononitrile, DBU, 100 °C in dioxane nih.gov
C-4/C-6Oxidative dehydrogenation of dihydropyrimidine precursorstert-butyl hydroperoxide (TBHP), Cu salt, K2CO3 researchgate.netsemanticscholar.org

Modifications of the Oxazole Moiety

The oxazole ring in this compound can also be modified, although the reactivity of the oxazole ring can be influenced by the electron-withdrawing nature of the pyrimidine ring.

Electrophilic substitution on an oxazole ring typically occurs at the C-5 position, but this requires the presence of electron-donating groups to activate the ring wikipedia.orgsemanticscholar.orgtandfonline.com. Given the attachment of the electron-withdrawing pyrimidine ring at this position, direct electrophilic substitution on the oxazol-5-yl moiety is challenging.

Nucleophilic substitution on the oxazole ring is also not common and often leads to ring cleavage rather than substitution pharmaguideline.comslideshare.net. However, the presence of a good leaving group at the C-2 position of the oxazole ring can facilitate nucleophilic attack pharmaguideline.com. Deprotonation at the C-2 position of the oxazole ring is also possible, and the resulting lithiated species can react with electrophiles wikipedia.org.

A common method for the formation of the oxazole ring itself is the van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) nih.govmdpi.com. This method can be used to construct the 2-(oxazol-5-yl) moiety with various substituents on the oxazole ring by using appropriately substituted aldehydes in the synthesis.

Table 2: Reactivity of the Oxazole Moiety
Reaction TypePositionConditions and RemarksReference
Electrophilic SubstitutionC-5Requires activating groups; challenging due to the pyrimidine substituent. wikipedia.orgsemanticscholar.orgtandfonline.com
Nucleophilic SubstitutionC-2Possible with a good leaving group; otherwise, ring cleavage is common. pharmaguideline.comslideshare.net
DeprotonationC-2Formation of a lithio salt that can react with electrophiles. wikipedia.org
van Leusen SynthesisRing FormationReaction of an aldehyde with TosMIC; allows for substituent introduction. nih.govmdpi.com

Formation of Fused Ring Systems from Pyrimidine-5-carbonitrile Precursors

The pyrimidine-5-carbonitrile moiety is a versatile precursor for the synthesis of various fused heterocyclic systems.

The oxazolo[5,4-d]pyrimidine scaffold can be constructed from a functionalized oxazole or pyrimidine nih.govnih.gov. A common approach involves the cyclization of a 5-aminooxazole-4-carbonitrile derivative nih.gov. For example, reaction of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with triethyl orthoformate, followed by ring closure with an amine, yields the corresponding oxazolo[5,4-d]pyrimidine nih.gov.

Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents nih.gov. The 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon, followed by cyclization to form the pyrimidine ring nih.gov. For instance, the reaction of 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione yields 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile unisi.it. Microwave-assisted synthesis has also been employed to accelerate these reactions nih.gov.

Thieno[2,3-d]pyrimidine derivatives are another important class of fused heterocycles that can be synthesized from pyrimidine precursors. While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthesis of thieno[2,3-d]pyrimidines often involves the cyclization of 2-amino-3-cyanothiophenes or related structures mdpi.comnih.gov.

The tetrazolo[1,5-a]pyrimidine ring system exists in equilibrium with its 2-azidopyrimidine isomer beilstein-archives.org. The synthesis of these compounds can be achieved from the corresponding 2-halopyrimidine by reaction with sodium azide. The resulting 2-azidopyrimidine can then undergo cyclization to the tetrazolo[1,5-a]pyrimidine. These tetrazoles can further react with terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,2,3-triazolopyrimidines beilstein-archives.org.

Table 3: Formation of Fused Ring Systems
Fused SystemPrecursorKey ReactionReference
Oxazolo[5,4-d]pyrimidine5-Aminooxazole-4-carbonitrileReaction with triethyl orthoformate and an amine nih.gov
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole-4-carbonitrileCondensation with β-dicarbonyl compounds nih.govunisi.it
Thieno[2,3-d]pyrimidine2-Amino-3-cyanothiophene derivativesCyclization reactions mdpi.comnih.gov
Tetrazolo[1,5-a]pyrimidine2-HalopyrimidineReaction with sodium azide followed by cyclization beilstein-archives.org

Catalytic Systems and Reaction Conditions in Synthesis

The synthesis of this compound and its derivatives often employs various catalytic systems and reaction conditions to achieve high yields and selectivity.

A notable example of a catalytic system is the use of a bone char-Bronsted solid acid catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives nih.gov. This eco-friendly and reusable catalyst has been shown to be effective in the three-component reaction of an aldehyde, malononitrile, and urea/thiourea under solvent-free conditions at 80 °C nih.gov.

In the formation of fused ring systems, both acidic and basic catalysts are commonly used. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be catalyzed by Lewis acids or bases nih.gov. Microwave irradiation is also a valuable tool for accelerating these reactions and often leads to higher yields in shorter reaction times nih.gov.

The choice of solvent can also play a critical role. While some reactions are performed under solvent-free conditions, others may utilize solvents such as acetic acid, ethanol, or dimethylformamide (DMF) depending on the specific transformation mdpi.comresearchgate.netmdpi.com.

Table 4: Catalytic Systems and Reaction Conditions
ReactionCatalyst/ConditionsAdvantagesReference
Synthesis of pyrimidine-5-carbonitrilesBone char-Bronsted solid acid catalyst, 80 °C, solvent-freeEco-friendly, reusable, high efficiency nih.gov
Synthesis of pyrazolo[1,5-a]pyrimidinesLewis acids or bases, microwave irradiationEnhanced reaction rates, higher yields nih.gov
General SynthesisVarious solvents (acetic acid, ethanol, DMF)Dependent on the specific reaction requirements mdpi.comresearchgate.netmdpi.com

Application of Alkali Catalysts (e.g., Potassium Carbonate, Sodium Ethoxide, Piperidine, Triethylamine)

Alkali catalysts are frequently employed in the synthesis of heterocyclic systems to facilitate condensation and cyclization reactions by acting as proton acceptors. Their application in the synthesis of oxazole-substituted pyrimidines is a key strategy.

Potassium Carbonate (K₂CO₃):

Potassium carbonate is a versatile and mild base used in various organic transformations, including the synthesis of oxazole-ring containing pyrimidines. A notable example is the novel oxazole-functionalization of pyrimidine derivatives through the van Leusen reaction. nih.govmdpi.comsemanticscholar.org In this approach, a pyrimidine derivative can be reacted with TosMIC (tosylmethyl isocyanide) in the presence of potassium carbonate in methanol to yield the corresponding 5-substituted oxazole. nih.govmdpi.comsemanticscholar.org

A study by Lechel et al. in 2019 detailed the synthesis of a highly substituted pyrimidine derivative featuring an oxazole moiety, which demonstrates the utility of this method. nih.govmdpi.com The reaction proceeds in high yield, showcasing the effectiveness of K₂CO₃ in mediating the formation of the oxazole ring attached to a pyrimidine precursor. nih.govmdpi.com The van Leusen oxazole synthesis itself is a powerful method for creating 5-substituted oxazoles from aldehydes and TosMIC under basic conditions. nih.govmdpi.com

Table 1: Synthesis of an Oxazole-Functionalized Pyrimidine Derivative using Potassium Carbonate

ReactantsCatalystSolventConditionsProductYieldReference
Pyrimidine derivative (98), TosMIC (25)K₂CO₃MethanolRefluxOxazole-pyrimidine derivative (99)HighLechel et al., 2019 nih.govmdpi.com

Sodium Ethoxide, Piperidine, and Triethylamine:

While a specific example for the synthesis of this compound using sodium ethoxide, piperidine, or triethylamine was not found in the reviewed literature, these bases are widely used in the synthesis of related pyrimidine and oxazole structures.

Sodium Ethoxide (NaOEt) is a strong base often used in Claisen condensation reactions to form key intermediates for heterocycle synthesis.

Piperidine is a secondary amine that frequently serves as a catalyst in Knoevenagel condensation reactions, a common step in the synthesis of pyrimidine precursors from aldehydes and active methylene compounds.

Triethylamine (Et₃N) is a non-nucleophilic organic base commonly used to neutralize acidic byproducts in reactions, such as those involving acid chlorides, which can be precursors for oxazole ring formation.

The synthesis of various pyrimidine derivatives often involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine derivative, a reaction that is typically base-catalyzed.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. nih.govrsc.orgnih.govijpsjournal.com This methodology is particularly effective for the synthesis of heterocyclic compounds.

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the synthesis of various substituted pyrimidines, pyranopyrimidines, and other fused pyrimidine systems has been successfully achieved using this technology. nih.govmdpi.com For instance, multicomponent reactions to form pyrimidine derivatives, which traditionally require long reaction times under conventional heating, can often be completed in a matter of minutes under microwave irradiation. rsc.orgmdpi.com

The general advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.

Higher Yields: Increased reaction rates and efficiency can lead to higher product yields.

Improved Purity: The reduction in reaction time can minimize the formation of byproducts.

Solvent-Free Conditions: Microwave heating can be effectively used in solvent-free reactions, contributing to greener chemistry.

The synthesis of various five-membered nitrogen heterocycles, including oxazoles, has also been shown to be significantly more efficient under microwave irradiation. nih.gov Given the successful application of microwave assistance to both pyrimidine and oxazole synthesis, it is highly probable that this methodology could be adapted for the efficient synthesis of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrazolo[3,4-b]pyridine Derivative

MethodReaction TimeYieldReference
Conventional HeatingLongerLowerEl-Borai et al. nih.gov
Microwave IrradiationShorterHigher

Future Directions and Emerging Research Avenues for 2 Oxazol 5 Yl Pyrimidine 5 Carbonitrile Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While existing methods provide access to the pyrimidine-oxazole core, future research will prioritize the development of more efficient and environmentally benign synthetic strategies. ekb.egresearchgate.net Current multi-step syntheses can be resource-intensive; therefore, a shift towards greener chemistry principles is anticipated.

Key areas of development include:

Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to construct the target scaffold in a single step. This approach, which has been successfully applied to other pyrimidine (B1678525) syntheses, significantly reduces waste, time, and energy consumption. organic-chemistry.org

Catalysis Innovation: The exploration of novel catalysts is a crucial avenue. This includes the use of reusable solid acid biocatalysts derived from waste materials, such as bone char, which have shown high efficiency in the synthesis of other pyrimidine-5-carbonitrile derivatives. nih.govnih.gov Iridium-catalyzed multicomponent synthesis is another sustainable method that has been used for creating pyrimidines from alcohols. organic-chemistry.org

Flow Chemistry: Implementing continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the construction of heterocyclic systems like oxazoles and pyrimidines.

Future Synthetic ApproachPrimary AdvantagePotential Impact on Sustainability
Multicomponent Reactions (MCRs)Atom economy, reduced stepsMinimizes solvent waste and energy usage
Novel Biocatalysts (e.g., Bone Char)Reusability, use of waste materialsPromotes a circular economy in chemical synthesis nih.govnih.gov
Flow ChemistryScalability, safety, process controlEnhances energy efficiency and reduces byproduct formation
Microwave-Assisted SynthesisRapid reaction timesSignificant reduction in energy consumption

Exploration of Advanced Derivatization Strategies for Enhanced Functional Diversity

To fully explore the chemical space and potential applications of the 2-(oxazol-5-yl)pyrimidine-5-carbonitrile scaffold, advanced derivatization techniques are essential. Future work will move beyond simple substitutions to employ more sophisticated methods for creating libraries of analogs with diverse functionalities. nih.gov This is critical for structure-activity relationship (SAR) studies aimed at optimizing biological activity. nih.gov

Promising strategies include:

Late-Stage Functionalization: Developing methods to introduce functional groups onto the core scaffold in the final steps of a synthesis. This allows for the rapid creation of a diverse range of derivatives from a common intermediate, which is particularly valuable in drug discovery.

Combinatorial Chemistry: Employing parallel synthesis techniques to generate large, indexed libraries of compounds. This high-throughput approach can accelerate the discovery of derivatives with desired properties.

Fragment-Based Scaffolding: Using the pyrimidine-oxazole core as a central scaffold and attaching various molecular fragments known to interact with specific biological targets. This rational design approach can lead to more potent and selective compounds.

Bioisosteric Replacement: Systematically replacing functional groups on the scaffold with other groups that have similar physical or chemical properties. This can be used to fine-tune a molecule's pharmacokinetic or pharmacodynamic profile.

Deeper Mechanistic Understanding of Complex Reactions Involving the Pyrimidine-Oxazole Moiety

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of the pyrimidine-oxazole moiety is crucial for optimizing existing methods and discovering new reactions. tandfonline.com The interaction between the two heterocyclic rings can lead to complex chemical behavior that warrants detailed investigation.

Future research should focus on:

Cycloaddition Reactions: Investigating the potential of the pyrimidine-oxazole system to participate in reactions like the Diels-Alder or other cycloadditions, which could provide rapid access to more complex, fused ring systems. tandfonline.com

Rearrangement Reactions: Studying potential molecular rearrangements, such as the Dimroth rearrangement, which is known to occur in related nitrogen-containing heterocyclic systems. tandfonline.comresearchgate.net Understanding these pathways can prevent the formation of unexpected byproducts or be harnessed to create novel scaffolds.

Computational Mechanistic Studies: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and calculate activation energies. These in silico studies can provide insights that are difficult to obtain through experimentation alone and can help rationalize observed product distributions. mdpi.com

Kinetics and Isotope Labeling Studies: Performing detailed kinetic analysis and isotopic labeling experiments to elucidate rate-determining steps and track bond-forming and bond-breaking events in key synthetic transformations.

Area of Mechanistic StudyKey Research QuestionInvestigative Technique
Cycloaddition ReactionsCan the moiety act as a diene or dienophile?Experimental screening with various reaction partners
Molecular RearrangementsAre rearrangements like the Dimroth rearrangement possible under thermal or catalytic conditions? researchgate.netIn-situ spectroscopic monitoring (e.g., NMR)
Reaction PathwaysWhat are the transition states and intermediates in key synthetic steps?Density Functional Theory (DFT) calculations mdpi.com
KineticsWhat is the rate-determining step in the formation of the scaffold?Kinetic analysis and isotope effect studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction for This Scaffold

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules based on the this compound scaffold. mednexus.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle. premierscience.commdpi.com

Key applications of AI and ML in this context include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Using generative AI models to design novel molecules based on the pyrimidine-oxazole scaffold that are optimized for specific properties, such as binding affinity to a particular protein target. crimsonpublishers.com

Synthesis Prediction: Employing AI tools to predict viable and efficient synthetic routes for novel, computationally designed derivatives. This can help chemists overcome synthetic challenges and identify the most sustainable pathways.

High-Throughput Virtual Screening: Using ML algorithms to rapidly screen massive virtual libraries of compounds against biological targets, identifying potential hits that incorporate the this compound core. premierscience.com This is far more efficient than experimental high-throughput screening.

The integration of these advanced computational approaches will undoubtedly guide future research, enabling a more rational, efficient, and targeted exploration of the chemical and biological potential of this promising heterocyclic scaffold. mdpi.com

Q & A

Q. What are the common synthetic routes for 2-(oxazol-5-yl)pyrimidine-5-carbonitrile derivatives?

  • Methodological Answer: These derivatives are typically synthesized via nucleophilic substitution or multicomponent reactions. For example, substituted pyrimidine cores are functionalized with oxazole moieties through thioether linkages or direct coupling. A one-pot, three-component reaction using aldehydes, malononitrile, and benzamidine hydrochloride under solvent-free conditions with Fe₃O₄ nanoparticles as catalysts has been reported for pyrimidine-5-carbonitrile derivatives, achieving yields up to 89% . Key steps include optimizing reaction time, temperature, and catalyst loading to enhance efficiency.

Q. How are NMR and HR-MS utilized in characterizing these compounds?

  • Methodological Answer: ¹H and ¹³C NMR are critical for confirming substituent positions and chemical environments. For instance, in 2-(prop-2-yn-1-ylthio)-4-(pyridin-2-ylthio)pyrimidine-5-carbonitrile, distinct NMR signals for alkyne protons (δ ~3.5 ppm) and aromatic pyridine protons (δ ~7.5–8.5 ppm) validate the structure . HR-MS (ESI) confirms molecular weight accuracy; deviations >5 ppm require re-evaluation of purity or structural assignments.

Q. What are the key structural features confirmed by spectroscopic data?

  • Methodological Answer: IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹), while ¹³C NMR distinguishes carbon types (e.g., nitrile carbons at δ ~115–120 ppm). For 4-((5-methyl-1,3,4-thiadiazol-2-yl)thio) derivatives, sulfur-linked carbons exhibit deshielding effects in ¹³C NMR, aiding structural confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during synthesis?

  • Methodological Answer: Yield variations (e.g., 32.8% vs. 89.3% in ) may arise from steric hindrance, competing side reactions, or purification challenges. Strategies include:
  • Kinetic Control: Lower temperatures to favor desired intermediates.
  • Protecting Groups: Use temporary protection for reactive sites (e.g., amines in ).
  • Catalyst Optimization: Adjust Fe₃O₄ nanoparticle size or loading to enhance reactivity .

Q. What computational methods predict the selectivity of these compounds in enzyme inhibition?

  • Methodological Answer: Molecular dynamics (MD) simulations and free energy calculations (MM/PBSA, MM/GBSA) assess binding affinity and selectivity. For kinase inhibitors, docking studies reveal interactions with hinge regions (e.g., hydrogen bonds with pyrimidine nitrogens). Computational models in explain selectivity for CDK2 over GSK3β by analyzing hydrophobic pocket compatibility .

Q. What strategies optimize synthesis to improve yields and purity?

  • Methodological Answer:
  • Microwave-Assisted Synthesis: Reduces reaction time and byproducts.
  • Flow Chemistry: Enhances mixing and heat transfer for exothermic reactions.
  • Chromatography-Free Purification: Use acid-base extraction or recrystallization, as demonstrated in for gram-scale synthesis of IMPDH inhibitors .

Q. How to evaluate biological activity, such as antiviral or antibacterial effects?

  • Methodological Answer:
  • In Vitro Assays: Measure IC₅₀ against target enzymes (e.g., IMPDH II in ) or pathogens (e.g., HCMV in ).
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing 3,4,5-trimethoxyphenyl with chlorophenyl) to correlate changes with potency .
  • In Vivo Models: Test efficacy in disease models (e.g., murine arthritis in ) with pharmacokinetic profiling .

Q. How to resolve contradictions in NMR data interpretation?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions.
  • Isotopic Labeling: Use ¹⁵N or ¹³C-labeled precursors to track ambiguous carbons/nitrogens.
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., ’s 4-amino-6-(4-chlorophenyl) derivatives) .

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